molecular formula C27H26N4O8 B12295528 Nbd-demecolcin

Nbd-demecolcin

Cat. No.: B12295528
M. Wt: 534.5 g/mol
InChI Key: DQARLXAFVVPTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nbd-demecolcin is a compound that combines the properties of demecolcine, a well-known microtubule-depolymerizing agent, with the fluorescent characteristics of the nitrobenzoxadiazole (NBD) group. This combination allows for the visualization and study of microtubule dynamics in various biological systems. Demecolcine is closely related to colchicine and is used in chemotherapy due to its ability to inhibit mitosis by depolymerizing microtubules .

Preparation Methods

The synthesis of Nbd-demecolcin involves the conjugation of demecolcine with the NBD group. The specific synthetic routes and reaction conditions for this process are not widely documented. general methods for preparing NBD-labeled compounds typically involve the reaction of an amine or thiol group on the target molecule with an NBD chloride or NBD fluoride reagent under mild conditions . Industrial production methods for this compound would likely follow similar principles, with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Nbd-demecolcin, like other NBD-labeled compounds, can undergo various chemical reactions:

Common reagents for these reactions include NBD chloride or NBD fluoride for substitution reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Nbd-demecolcin has a wide range of scientific research applications:

Mechanism of Action

Nbd-demecolcin exerts its effects through two primary mechanisms:

These mechanisms involve the interaction of this compound with microtubule-associated proteins and the subsequent disruption of microtubule dynamics.

Comparison with Similar Compounds

Nbd-demecolcin can be compared to other microtubule-depolymerizing agents and NBD-labeled compounds:

The uniqueness of this compound lies in its dual functionality as both a microtubule-depolymerizing agent and a fluorescent probe, making it a valuable tool for studying cellular processes.

Properties

IUPAC Name

1,2,3,10-tetramethoxy-7-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-6,7-dihydro-5H-benzo[a]heptalen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O8/c1-30(18-9-10-19(31(33)34)25-24(18)28-39-29-25)17-8-6-14-12-22(36-3)26(37-4)27(38-5)23(14)15-7-11-21(35-2)20(32)13-16(15)17/h7,9-13,17H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQARLXAFVVPTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C4=CC=C(C5=NON=C45)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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